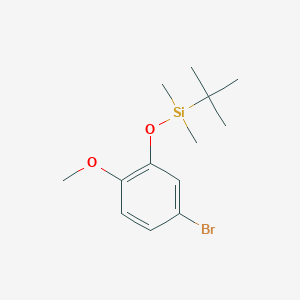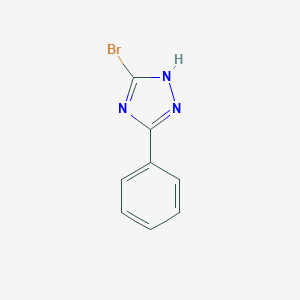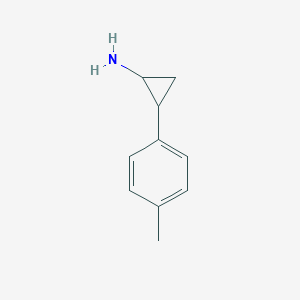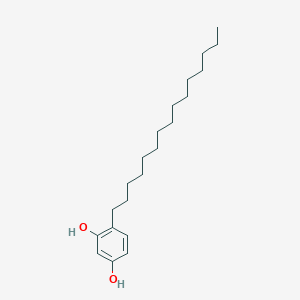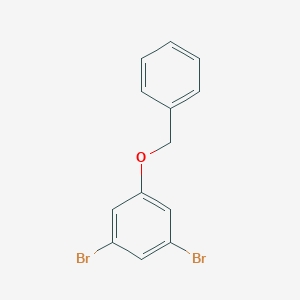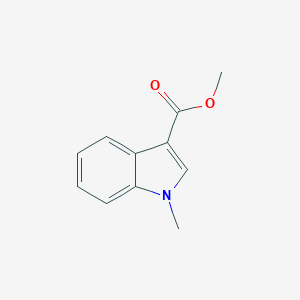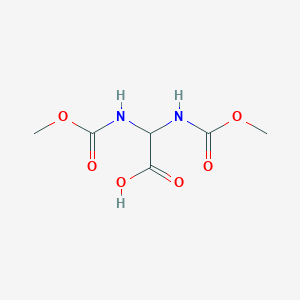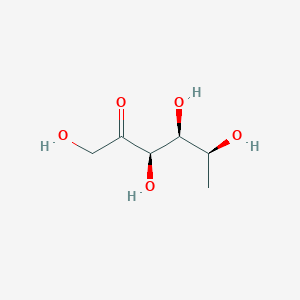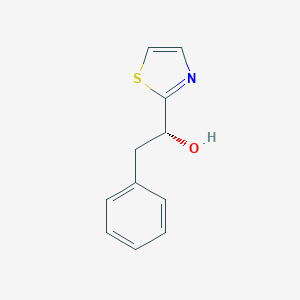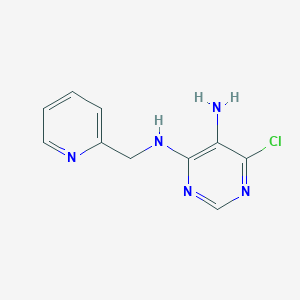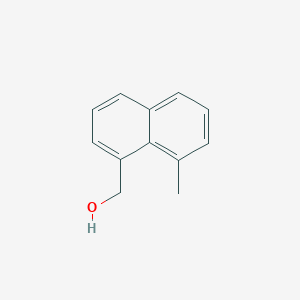
(8-Methylnaphthalen-1-yl)methanol
描述
(8-Methylnaphthalen-1-yl)methanol: is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methyl group is attached to the eighth position and a hydroxymethyl group is attached to the first position of the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (8-Methylnaphthalen-1-yl)methanol involves the Grignard reaction. This process typically starts with 8-methylnaphthalene, which reacts with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 8-methylnaphthalen-1-yl ketone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to avoid oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions:
Oxidation: (8-Methylnaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to (8-Methylnaphthalen-1-yl)methane.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: 8-Methylnaphthalen-1-yl aldehyde, 8-Methylnaphthalen-1-yl carboxylic acid.
Reduction: (8-Methylnaphthalen-1-yl)methane.
Substitution: Various halogenated derivatives.
科学研究应用
Chemistry: (8-Methylnaphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the metabolic pathways of naphthalene derivatives. It helps in understanding the enzymatic processes involved in the metabolism of aromatic compounds.
Medicine: Although not a drug itself, this compound is used in the synthesis of various medicinal compounds. It is a precursor in the production of certain anti-inflammatory and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in the production of high-performance materials and coatings.
作用机制
The mechanism of action of (8-Methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. The hydroxymethyl group enhances its reactivity, allowing it to form stable intermediates and products.
相似化合物的比较
(1-Methylnaphthalen-2-yl)methanol: Similar structure but with the methyl and hydroxymethyl groups attached to different positions on the naphthalene ring.
(2-Methylnaphthalen-1-yl)methanol: Another isomer with the methyl group at the second position and the hydroxymethyl group at the first position.
(8-Methylnaphthalen-2-yl)methanol: Similar to (8-Methylnaphthalen-1-yl)methanol but with the hydroxymethyl group at the second position.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications.
属性
IUPAC Name |
(8-methylnaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIOMKKABJNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575792 | |
| Record name | (8-Methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10336-29-5 | |
| Record name | (8-Methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



